N-acetyl-3-(acetyldithio)valine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMAUKTVMNVPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Synthesis of N Acetyl 3 Acetyldithio Valine
Chemoenzymatic Synthesis Approaches
The application of enzymes in the synthesis of N-acetyl-3-(acetyldithio)valine offers a promising avenue for achieving high selectivity and stereochemical control under mild reaction conditions. While a direct chemoenzymatic route to the target molecule has not been extensively documented, strategies involving lipases and other hydrolytic enzymes for the synthesis of related compounds can be extrapolated.
One potential chemoenzymatic approach involves the use of hydrolases, such as lipases, for the C-terminal thioesterification of an N-protected amino acid. google.com This could involve reacting an N-acetylated valine derivative with a suitable thiol in the presence of a lipase (B570770) to form a thioester intermediate, which could then be further elaborated to the final acetyldithio compound. The flexibility of this method allows for the synthesis of peptide C-terminal thioesters, suggesting its potential applicability to modified amino acids. google.com
Furthermore, the reverse process of N-to-S acyl transfer, which has been observed in nature, is being explored for the conversion of stable chiral amides into more reactive thioesters. acs.orgchemrxiv.org This strategy could be harnessed in a chemoenzymatic system where an enzyme facilitates the formation of a key thioester intermediate. The use of N-acetyltransferase enzymes (NATs) for the direct N-acetylation of amino acids is a well-established biological process and could be integrated into a multi-step chemoenzymatic pathway. hmdb.ca
Total Synthesis Strategies for this compound and its Stereoisomers
The total synthesis of this compound necessitates a carefully orchestrated sequence of reactions to introduce the N-acetyl group and the acetyldithio moiety with control over stereochemistry. A plausible synthetic pathway would commence with the readily available amino acid valine.
The initial step would involve the N-acetylation of valine. This can be achieved through various established methods, such as reaction with acetic anhydride (B1165640) under aqueous basic conditions (Schotten-Baumann reaction) or in acetic acid. google.commdpi.com The choice of conditions can influence the yield and purity of the resulting N-acetyl-DL-valine. google.com
The central challenge lies in the formation of the unsymmetrical acetyldithio group. Several modern synthetic methods for creating unsymmetrical disulfides can be adapted for this purpose:
Oxidative Cross-Coupling: This is the most direct approach but often suffers from the formation of symmetrical disulfide byproducts. rsc.org To circumvent this, a sequential addition of two different thiols can be employed, taking advantage of rapid oxidation of the first thiol. rsc.org In the context of this compound, this would involve the reaction of a thiol precursor of N-acetylvaline with an acetylthiol equivalent.
Thiol-Disulfide Exchange: This method involves the reaction of a thiol with a symmetrical disulfide. wikipedia.org For the synthesis of the target molecule, N-acetyl-3-mercaptovaline could be reacted with diacetyl disulfide. The equilibrium can be driven towards the unsymmetrical product by careful control of reaction conditions.
Umpolung Strategy: This approach involves the reversal of polarity of the sulfur atom. chemistryviews.org An electrophilic sulfenium ion can be generated in situ from an electron-rich thiol, which then reacts with a nucleophilic thiol. chemistryviews.org This strategy offers high selectivity for the formation of unsymmetrical disulfides.
A key intermediate in several synthetic routes would be N-acetyl-3-mercaptovaline. The introduction of the thiol group at the 3-position of valine would likely require a multi-step process starting from a suitable precursor. Once this intermediate is obtained, the acetyldithio group can be formed. One strategy involves the reaction of the thiol with an activating agent like 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol, which then reacts with another thiol to yield the unsymmetrical disulfide. organic-chemistry.org
Reaction Mechanism Elucidation in Thiol-Acetylation and Disulfide Formation Pathways
The formation of this compound involves two key mechanistic steps: the acetylation of the amino group and the formation of the acetyldithio linkage.
The N-acetylation of valine typically proceeds via a nucleophilic acyl substitution reaction. The amino group of valine acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent, such as acetic anhydride. This is often carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. mdpi.comgoogle.com
The formation of the acetyldithio group , an unsymmetrical disulfide, is more complex. The primary mechanism for disulfide bond formation is the thiol-disulfide exchange , which proceeds via a direct S-N2 type nucleophilic substitution. nih.gov In this mechanism, a thiolate anion attacks one of the sulfur atoms of a disulfide bond, leading to the cleavage of the original disulfide and the formation of a new one. wikipedia.org
For the synthesis of this compound, the reaction would likely involve the attack of the thiolate of N-acetyl-3-mercaptovaline on an electrophilic sulfur species. This electrophilic sulfur could be part of an activated thiol or a symmetrical disulfide like diacetyl disulfide.
An alternative mechanistic pathway for disulfide formation involves the oxidation of thiols. This can proceed through a two-electron oxidation to form a sulfenic acid intermediate (R-S-OH), which then rapidly reacts with another thiol to form the disulfide. nih.gov Another possibility is the one-electron oxidation of thiols to generate thiyl radicals, which can then recombine to form a disulfide. nih.gov
A particularly relevant mechanism is the N-to-S acyl transfer . In this process, an acyl group migrates from a nitrogen atom to a sulfur atom within the same molecule, forming a thioester. acs.orgchemrxiv.org This intramolecular rearrangement could be a key step in forming an S-acetylated intermediate, which is then poised to react with another thiol to form the final disulfide. Studies have shown that the presence of thiols can promote acetylation of other functional groups through the formation of a transient S-acetyl thioester. nih.gov
Optimization of Reaction Conditions for Research-Scale Production
The optimization of reaction conditions is critical for achieving high yields and purity of this compound on a research scale. Key parameters to consider for each step of the synthesis include the choice of reagents, solvents, temperature, reaction time, and catalysts.
For the N-acetylation of valine , the reaction can be optimized by carefully controlling the stoichiometry of the acetylating agent (e.g., acetic anhydride) and the pH of the reaction medium. google.comgoogle.com The use of an appropriate base and solvent system can significantly impact the reaction efficiency.
In the crucial step of unsymmetrical disulfide formation , several factors need to be optimized to maximize the yield of the desired product and minimize the formation of symmetrical byproducts.
| Parameter | Considerations for Optimization | Potential Impact |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. For disulfide synthesis, solvents like ethanol (B145695) are often employed. rsc.org | Affects reaction kinetics and product isolation. |
| Temperature | Many methods for unsymmetrical disulfide synthesis are performed at room temperature or lower to enhance selectivity. organic-chemistry.org | Higher temperatures may lead to increased side reactions and byproduct formation. |
| Catalyst | Various catalysts, including metal-based and organocatalysts, can be used to promote disulfide formation. The choice of catalyst can significantly affect the reaction's efficiency and selectivity. researchgate.net | A suitable catalyst can accelerate the reaction and improve the yield of the unsymmetrical disulfide. |
| Reaction Time | Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent over-oxidation or degradation of the product. | Insufficient time may lead to incomplete reaction, while excessive time can result in byproduct formation. |
| Order of Reagent Addition | In oxidative cross-coupling reactions, the sequential addition of thiols can be a critical factor in preventing the formation of symmetrical disulfides. rsc.org | Controls the selectivity of the reaction towards the unsymmetrical product. |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
The development of methods for disulfide synthesis that utilize greener solvents, such as ethanol, is a significant step towards more sustainable chemistry. rsc.org Furthermore, procedures that operate without the need for transition metal catalysts are highly desirable as they reduce the environmental impact associated with heavy metals. rsc.org
Recent advancements in the synthesis of unsymmetrical disulfides have focused on developing catalyst- and additive-free reaction conditions, which minimizes waste generation. rsc.org Photocatalytic methods that utilize visible light as a sustainable energy source and molecular oxygen as a green oxidant are also being explored for the synthesis of thioesters and related compounds. acs.org These reactions often produce water as the only byproduct, aligning perfectly with the principles of green chemistry. acs.org
The use of ascorbic acid as a catalyst for the oxidation of thiols to disulfides in water represents a particularly green and practical approach. This method is inexpensive, utilizes a reusable catalyst, and involves a simple work-up procedure. researchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize waste generation, for example, by using catalyst-free reactions. rsc.org |
| Atom Economy | Utilizing reactions with high atom economy, such as addition reactions, to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. For instance, using water as a solvent and ascorbic acid as a catalyst for disulfide formation. researchgate.net |
| Designing Safer Chemicals | The target molecule itself is a synthetic derivative, and its toxicological properties would need to be assessed. |
| Safer Solvents and Auxiliaries | Using environmentally benign solvents like ethanol or water. rsc.orgresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. organic-chemistry.orgresearchgate.net |
| Use of Renewable Feedstocks | Valine, the starting material, can be produced through fermentation, a renewable process. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Utilizing catalytic reagents (e.g., organocatalysts, biocatalysts) in small amounts rather than stoichiometric reagents. researchgate.net |
| Design for Degradation | Considering the environmental fate of the final product and byproducts. |
| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor reactions and prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Molecular and Cellular Mechanisms of Action of N Acetyl 3 Acetyldithio Valine
Interactions with Intracellular Redox Systems
The chemical structure of N-acetyl-3-(acetyldithio)valine, featuring an N-acetyl group and an acetyldithio moiety, suggests a significant potential to interact with and modulate the intricate intracellular redox systems. These interactions are presumed to be central to its biological effects.
Modulation of Glutathione (B108866) Metabolism and Thiol-Disulfide Exchange
While direct studies on this compound are not extensively available, its structural similarity to N-acetylcysteine (NAC) provides a framework for its likely impact on glutathione (GSH) metabolism. NAC is a known precursor for the synthesis of cysteine, a rate-limiting amino acid for the production of the critical intracellular antioxidant, glutathione. By analogy, this compound may serve as a donor of a cysteine-like moiety, thereby supporting or enhancing the intracellular GSH pools.
Furthermore, the dithio group in this compound suggests a role in thiol-disulfide exchange reactions. These reactions are fundamental to cellular signaling and protein function. For instance, NAC has been shown to regenerate the free thiol group of albumin's Cys34 residue by breaking the disulfide bond, thereby enhancing the plasma's antioxidant capacity. It is plausible that this compound participates in similar exchange reactions, influencing the redox state of proteins and other thiols.
Impact on Reactive Oxygen and Nitrogen Species Homeostasis
A primary hypothesized function of this compound is its ability to counteract oxidative stress by modulating the homeostasis of reactive oxygen and nitrogen species (ROS/RNS). The presence of the acetyldithio group is thought to confer antioxidant properties, enabling the compound to neutralize free radicals and mitigate cellular damage. This direct scavenging activity, coupled with the potential to bolster the glutathione system, would contribute to a more robust cellular defense against oxidative insults.
Studies on NAC have demonstrated its effectiveness in reducing ROS-mediated cellular damage, such as that occurring during liver ischemia-reperfusion injury, by preserving intracellular glutathione levels. Given its structural features, this compound is anticipated to exhibit similar protective effects against conditions characterized by excessive ROS production.
Enzymatic Interactions and Ligand Binding Mechanisms
Detailed information regarding the specific enzymatic interactions and ligand binding mechanisms of this compound is not currently available in the public domain. The following sections are therefore based on theoretical considerations derived from the compound's structure and the known interactions of related molecules.
Binding Affinity and Specificity with Target Enzymes and Receptors
Specific data on the binding affinity and target specificity of this compound are absent from current scientific literature. It is conceivable that due to its structural resemblance to N-acetylated amino acids, it may interact with enzymes involved in their metabolism, such as aminoacylases. However, without empirical data, any potential targets remain speculative.
Allosteric Modulation and Active Site Interference
Similarly, there is no direct evidence to suggest that this compound acts as an allosteric modulator or directly interferes with the active site of specific enzymes. Its potential to engage in thiol-disulfide exchange could theoretically lead to the modification of cysteine residues in enzymes, which might alter their activity. However, this remains a hypothesis pending experimental validation.
Cellular Pathway Perturbations
The impact of this compound on specific cellular pathways has not been explicitly delineated in research. However, based on its presumed antioxidant and redox-modulating properties, it is likely to influence pathways that are sensitive to the cellular redox state. These could include pathways involved in inflammation, apoptosis, and cellular proliferation, which are known to be regulated by reactive oxygen species and the glutathione system.
Influence on Apoptotic and Autophagic Signaling Pathways
There is no available research that specifically investigates the effects of this compound on the signaling pathways of apoptosis (programmed cell death) or autophagy (a cellular degradation process).
Effects on Cellular Proliferation and Differentiation Mechanisms
Scientific literature lacks studies detailing the impact of this compound on the mechanisms of cellular proliferation or differentiation.
Regulation of Gene Expression and Protein Synthesis Pathways
There is no documented evidence to suggest how this compound may regulate gene expression or the intricate pathways of protein synthesis.
Membrane Transport Mechanisms and Intracellular Distribution
Identification of Transporters and Permeability Characteristics
Specific transporters responsible for the uptake or efflux of this compound have not been identified. Similarly, its permeability characteristics across cellular membranes have not been experimentally determined.
Subcellular Localization and Compartmentalization Studies
There are no published studies that have investigated the subcellular localization or compartmentalization of this compound within cells.
Structure Activity Relationship Sar Studies of N Acetyl 3 Acetyldithio Valine and Analogues
Influence of the N-acetyl Moiety on Biological Activity
The N-acetyl group plays a significant role in the biological activity of many amino acid derivatives. Its presence can modulate several properties, including stability, bioavailability, and interaction with biological targets. researchgate.net N-acetylation of the amino group in amino acids like cysteine (to form N-acetylcysteine, NAC) has been shown to increase the stability and bioavailability of the compound. researchgate.net This modification can protect the molecule from enzymatic degradation, thereby prolonging its circulation time and enhancing its therapeutic effects. creative-proteomics.com
In the context of N-acetylated amino acids, the acetyl group can influence protein-protein interactions and shield the molecule from proteolytic degradation. creative-proteomics.com For instance, N-terminal acetylation is a common post-translational modification in proteins that enhances their stability. creative-proteomics.com While the primary role of the N-acetyl group in N-acetyl-3-(acetyldithio)valine is not explicitly detailed in available literature, it is plausible that it confers similar advantages. The acetylation of the amino group can also impact the molecule's polarity and its ability to cross cellular membranes.
Research on other N-acetylated amino acids has shown varied effects on biological activity. For example, in a study of N-acetylated derivatives of various amino acids, it was found that the N-acetyl group could alter their chiral recognition properties. rsc.org Specifically, the N-acetyl derivatives of leucine (B10760876) and proline exhibited a significant difference in the energetics of interaction between their L and D forms compared to the free amino acids. rsc.org
| Compound | Chiral Recognition (Interaction Energy Difference between LL and DL forms) | Reference |
|---|---|---|
| Leucine | Present | rsc.org |
| N-acetyl-leucine | Larger magnitude and opposite sign compared to Leucine | rsc.org |
| Proline | Present | rsc.org |
| N-acetyl-proline | Larger magnitude and opposite sign compared to Proline | rsc.org |
| Alanine | Not significant | rsc.org |
| N-acetyl-alanine | Not significant | rsc.org |
Role of the Acetyldithio Group in Mechanistic Behavior
The acetyldithio group, a disulfide moiety, is central to the mechanistic behavior of this compound, particularly in the context of its antioxidant properties. ontosight.ai Disulfide bonds are known to participate in thiol-disulfide exchange reactions, which are fundamental to many biological processes, including protein folding and redox signaling.
The antioxidant activity of compounds containing a thiol or disulfide group, such as N-acetylcysteine (NAC), is well-documented. researchgate.net These groups can act as effective scavengers of free radicals. researchgate.netresearchgate.net The disulfide bond in this compound can be reduced to form two thiol groups, which can then participate in redox cycling to neutralize reactive oxygen species (ROS). This is a key mechanism for protecting cells from oxidative stress. ontosight.ai
The reactivity of the disulfide bond can be influenced by the adjacent acetyl group. In related thioesters, the nature of the acyl group can affect the rate and mechanism of reactions with nucleophiles. While specific data for the acetyldithio group in this particular valine derivative is scarce, the general chemistry of thioesters and disulfides suggests that this group is the primary site of the molecule's redox activity.
Stereochemical Aspects and Chiral Recognition in Biological Systems
Stereochemistry is a critical determinant of biological activity for most chiral molecules, including amino acid derivatives. This compound possesses a chiral center at the alpha-carbon of the valine backbone. The specific spatial arrangement of the substituents around this carbon (L- or D-configuration) will significantly influence its interaction with stereospecific biological targets such as enzymes and receptors.
Biological systems are inherently chiral and often exhibit a high degree of stereospecificity. For instance, proteins are constructed from L-amino acids, and enzymes that metabolize amino acids are typically stereospecific. Studies on N-acetylated amino acids have demonstrated that chiral recognition can be significantly affected by the N-acetyl group. rsc.org Calorimetric measurements on aqueous solutions of L and D forms of N-acetyl derivatives of several amino acids, including valine, showed that the presence of the acetyl group can alter the energetic differences in interactions between like (L-L) and unlike (D-L) enantiomers. rsc.org
While specific studies on the chiral recognition of this compound are not available, research on dansylated amino acid derivatives with chiral micelles has provided insights into the separation mechanisms of enantiomers, highlighting the importance of the amino acid side chain in chiral recognition. scirp.org The bulky isopropyl group of valine in this compound is expected to play a crucial role in its stereospecific interactions.
Modifications of the Valine Backbone and Resultant Mechanistic Shifts
Altering the valine backbone, for example by replacing the isopropyl group with other alkyl or functionalized groups, would create a series of analogues with different steric and electronic properties. These modifications would likely impact the molecule's interaction with its biological targets. For instance, a study on LIL proteins, which are composed mainly of leucine and isoleucine, showed that substituting isoleucine with the structurally similar valine could abolish or severely inhibit biological activity, demonstrating the high specificity of protein-ligand interactions. nih.gov
Furthermore, modifications that constrain the conformational flexibility of the peptide backbone, such as the introduction of cyclic structures or additional substitutions on the alpha-carbon, are known to have profound effects on the biological activity of peptides and amino acid derivatives. researchgate.net While no such modifications have been reported specifically for this compound, this remains a viable strategy for probing its mechanistic behavior.
Design and Synthesis of this compound Analogues for Mechanistic Probing
The design and synthesis of analogues are fundamental to understanding the SAR and mechanism of action of a lead compound. For this compound, a systematic approach to analogue design would involve modifications at the three key positions: the N-acetyl group, the acetyldithio group, and the valine side chain.
The synthesis of N-acyl amino acids is a well-established field. nih.gov Analogues with different N-acyl groups (e.g., propionyl, benzoyl) could be synthesized to investigate the influence of the size and electronics of this moiety on activity. Similarly, the acetyl group on the sulfur could be replaced with other acyl groups or even removed to yield the free dithiol.
The synthesis of the core N-acetyl-valine structure is straightforward. nih.govsigmaaldrich.comthermofisher.com The introduction of the acetyldithio group at the 3-position of the valine side chain would likely require a multi-step synthetic route, potentially involving the introduction of a leaving group on the valine side chain followed by substitution with a dithioacetate equivalent. The synthesis of various amino acid analogues for biological evaluation is a common practice in medicinal chemistry. For example, amino analogues of valproic acid have been synthesized and evaluated for their anticonvulsant activity. researchgate.net
| Analogue | Modification | Rationale for Synthesis |
|---|---|---|
| N-propionyl-3-(acetyldithio)valine | N-acetyl group replaced with N-propionyl | To study the effect of a slightly larger N-acyl group on activity. |
| N-acetyl-3-(dithio)valine | Removal of the acetyl group from the dithio moiety | To investigate the role of the free dithiol in the mechanism of action. |
| N-acetyl-3-(acetyldithio)leucine | Valine backbone replaced with leucine | To assess the impact of a different branched-chain amino acid backbone. |
| N-acetyl-3-(acetyldithio)alanine | Valine backbone replaced with alanine | To evaluate the effect of a smaller, less hydrophobic side chain. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new analogues and to gain insights into the structural features that are important for the desired biological effect.
While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies have been successfully applied to other classes of N-acyl amino acid derivatives. For example, a QSAR study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives identified the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) as important factors for their neurotrophic activities.
The development of a QSAR model for this compound and its analogues would require a dataset of compounds with measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a mathematical model that relates the descriptors to the biological activity. Such a model could provide valuable predictions for the design of new, more potent analogues.
Research Findings on this compound Remain Elusive
A comprehensive review of publicly accessible scientific databases and literature has revealed a significant lack of specific research data on the chemical compound This compound . Consequently, the generation of a detailed article focusing on its advanced analytical methodologies, as per the requested outline, cannot be fulfilled at this time due to the absence of foundational research findings.
Searches for spectroscopic and chromatographic data, which are crucial for the characterization and analysis of chemical compounds, did not yield any specific results for this compound. This includes a lack of information on:
Nuclear Magnetic Resonance (NMR) for structural elucidation.
Mass Spectrometry (MS) for molecular weight and fragmentation analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for functional group analysis.
High-Performance Liquid Chromatography (HPLC) for purity and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of any potential volatile derivatives.
While general information exists for the parent amino acid, valine, and its simpler derivative, N-acetylvaline, these data cannot be extrapolated to this compound. The presence of the acetyldithio functional group introduces unique chemical properties that would significantly alter its spectroscopic and chromatographic behavior.
The absence of published research on this compound suggests that the compound may be a novel or highly specialized molecule that has not yet been extensively studied or that research pertaining to it is not in the public domain. Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Further research and publication in peer-reviewed scientific journals are necessary before a detailed analysis of the advanced analytical methodologies for this compound can be provided.
Advanced Analytical Methodologies for N Acetyl 3 Acetyldithio Valine Research
Chromatographic Separation Techniques
Chiral Chromatography for Enantiomeric Separation and Analysis
The separation of enantiomers of N-acetyl-3-(acetyldithio)valine is a critical analytical challenge due to the presence of a stereogenic center in the valine moiety. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary technique for achieving this separation, enabling the quantification and analysis of individual enantiomers. The methodologies employed often draw from established procedures for other N-acetylated amino acids and sulfur-containing compounds. acs.orgnih.govnih.gov
Two principal strategies are employed in the chiral HPLC separation of such compounds: direct and indirect methods. chiralpedia.com
Direct Chiral Separation
Direct methods involve the use of a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely utilized for their broad enantioselectivity. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention times for the R- and S-enantiomers. youtube.com
For analogous N-acetylated amino acids, typical mobile phases consist of a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695). The precise ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
| Parameter | Condition |
|---|---|
| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Indirect Chiral Separation
The indirect approach involves the derivatization of the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. nih.gov A common CDA for amino acid derivatives is o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, like N-acetyl-L-cysteine (NAC). researchgate.net This reaction forms fluorescent isoindole derivatives, which can be readily detected.
The choice of the CDA is crucial for the success of the separation, as it must react quantitatively with both enantiomers without causing racemization. The resulting diastereomers can then be separated using standard reversed-phase HPLC conditions.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium acetate) |
| Flow Rate | 1.2 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
| Temperature | 30 °C |
Electrochemical Methods for Redox Studies
The acetyldithio group (-S-S-COCH₃) in this compound is redox-active, making electrochemical techniques highly suitable for investigating its redox behavior. Cyclic voltammetry (CV) is a powerful and commonly used electroanalytical method to study the oxidation and reduction processes of such disulfide compounds. osti.govescholarship.org
In a typical CV experiment, a potential is swept linearly between two set points and then reversed, while the resulting current is measured. youtube.com For a disulfide compound like this compound, the electrochemical behavior is characterized by the reduction of the disulfide bond to form two thiol groups, and the subsequent re-oxidation of the thiols back to the disulfide.
The CV of organic disulfides often shows a reduction peak corresponding to the cleavage of the S-S bond. The potential at which this peak occurs provides information about the ease of reduction. The reverse scan may show an oxidation peak corresponding to the reformation of the disulfide bond. The separation between the peak potentials can indicate the kinetic reversibility of the redox process. osti.gov Studies on various organic disulfides have shown that these redox reactions are often chemically reversible but may be kinetically slow. osti.gov
| Parameter | Condition/Value |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |
| Scan Rate | 50 - 200 mV/s |
| Potential Range | -1.2 V to +0.8 V vs. Ag/AgCl |
The electrochemical properties can be influenced by factors such as the pH of the solution, the nature of the electrode material, and the presence of other substances that can interact with the thiol or disulfide forms. More advanced electrochemical techniques, such as differential pulse voltammetry, can be employed for more sensitive detection and quantification. The use of catalysts, like vitamin B12, has also been explored to facilitate the electrochemical reduction of disulfide bonds. acs.org
Bioanalytical Method Development for In Vitro and Ex Vivo Sample Analysis
The quantification of this compound in biological matrices such as plasma, urine, and cell culture media is essential for in vitro and ex vivo research. The development of robust and sensitive bioanalytical methods is crucial for understanding the compound's behavior in biological systems. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), is the cornerstone of modern bioanalytical method development for N-acetylated amino acids. nih.govnih.gov
A typical bioanalytical workflow involves sample preparation, chromatographic separation, and detection.
Sample Preparation
The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. For this compound, which is a relatively polar molecule, common techniques include:
Protein Precipitation (PPT): This is a simple and widely used method where an organic solvent like acetonitrile or methanol (B129727) is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analyte.
Solid-Phase Extraction (SPE): SPE offers a more selective extraction by using a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Given the presence of the disulfide bond, a reduction step using an agent like dithiothreitol (B142953) (DTT) may be incorporated into the sample preparation to convert the disulfide to its corresponding thiol for certain analytical strategies. nih.gov
Chromatographic Separation and Detection
Reversed-phase HPLC is the most common separation technique for N-acetylated amino acids. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to achieve optimal separation from endogenous matrix components.
For detection, several options are available:
UV Detection: While less sensitive and selective, UV detection can be used if the concentration of the analyte is sufficiently high. The amide and disulfide bonds provide some UV absorbance at low wavelengths (around 210 nm).
Fluorescence Detection: If the molecule is derivatized with a fluorescent tag, this method offers high sensitivity and selectivity. nih.gov
Mass Spectrometry (MS and MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity. nih.govnih.govyoutube.com The analyte is ionized, typically using electrospray ionization (ESI), and the parent ion is selected and fragmented to produce characteristic product ions. The transition from the parent to the product ion is monitored, providing a highly selective method for quantification.
| Parameter | Condition/Value |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A structurally similar, stable isotope-labeled compound |
The development of such a bioanalytical method requires rigorous validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure reliable and reproducible results for in vitro and ex vivo studies. nih.govnih.gov
Computational and Theoretical Modeling Studies of N Acetyl 3 Acetyldithio Valine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For N-acetyl-3-(acetyldithio)valine, this technique would be crucial for identifying potential protein targets and understanding the key interactions that stabilize the ligand-protein complex. The primary focus would likely be on proteins with cysteine residues in their active or allosteric sites, as the acetyldithio group of the ligand is primed for thiol-disulfide exchange reactions.
The process would involve preparing a 3D structure of this compound and docking it into the binding pockets of selected target proteins. Scoring functions would then be used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. Analysis of the resulting poses would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and, most importantly, the proximity of the dithio group to reactive cysteine thiols on the protein.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding. A lower value suggests stronger binding. |
| Hydrogen Bonds | 3 | Interactions with backbone atoms of Gly12, Ser45, and a side-chain interaction with Asn43. |
| Hydrophobic Interactions | 5 | Contacts with Val10, Leu33, Ile50, Pro51, and Ala88. |
| Key Proximity | 2.1 Å | Distance between the sulfur atom of the ligand's dithio group and the sulfur atom of the Cys22 residue in the protein's active site. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For the this compound-protein complex, an MD simulation would reveal the stability of the binding pose predicted by docking.
These simulations can track the conformational changes in both the ligand and the protein upon binding, providing insights into the flexibility of the system. Root Mean Square Deviation (RMSD) analysis would be used to assess the stability of the complex over the simulation time, while Root Mean Square Fluctuation (RMSF) would highlight flexible regions of the protein. Furthermore, MD simulations can be used to calculate a more accurate binding free energy through methods like MM/PBSA or MM/GBSA.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results
| Parameter | Value/Result | Purpose |
| Simulation Time | 200 ns | Duration of the simulation to ensure adequate sampling of conformational space. |
| RMSD of Complex | Stable at ~2.5 Å after 50 ns | Indicates that the overall protein-ligand complex reaches and maintains a stable conformation. |
| RMSF of Active Site Residues | Low fluctuations (< 1 Å) | Suggests that the binding of the ligand stabilizes the active site. |
| MM/PBSA Binding Energy | -35.5 ± 4.2 kcal/mol | A more refined estimation of the binding affinity, accounting for solvent effects. |
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to study the electronic properties of a molecule in detail. For this compound, these methods would be invaluable for understanding its intrinsic reactivity, particularly that of the acetyldithio moiety.
Calculations could determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more likely to react. These calculations can also predict bond dissociation energies, providing a quantitative measure of the strength of the S-S and S-C bonds.
Table 3: Illustrative Quantum Chemical Calculation Results for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Related to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of the molecule's kinetic stability and reactivity. |
| Mulliken Charge on S1 | -0.15 e | Partial charge on the sulfur atom attached to the acetyl group, indicating its electrophilicity/nucleophilicity. |
| Mulliken Charge on S2 | -0.12 e | Partial charge on the sulfur atom attached to the valine moiety. |
| S-S Bond Dissociation Energy | 55 kcal/mol | The energy required to break the disulfide bond, indicating its relative stability. |
Prediction of Reaction Pathways and Transition States in Biological Contexts
Building upon quantum chemical calculations, computational methods can be used to model the entire reaction pathway of this compound with a biological nucleophile, such as the thiol group of a cysteine residue. This involves identifying the transition state(s) of the reaction and calculating the activation energy barrier.
Techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) are particularly suited for this, where the reacting species (the ligand and the cysteine side chain) are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics force fields. This approach provides a detailed understanding of the reaction mechanism, including the roles of surrounding amino acid residues in catalyzing the reaction.
Table 4: Illustrative Predicted Energetics for the Reaction of this compound with a Cysteine Thiol
| Parameter | Energy (kcal/mol) | Description |
| Energy of Reactants | 0.0 (Reference) | The initial state of the separated ligand and protein. |
| Energy of Transition State | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Energy of Products | -5.8 | The final state, with the valine moiety covalently attached to the protein's cysteine residue. |
In Silico Screening and Virtual Library Design for Analogues
Once the structure-activity relationships of this compound are partially understood through the aforementioned computational studies, in silico screening can be used to identify or design new analogues with potentially improved properties. A virtual library of compounds, created by systematically modifying the parent structure of this compound, can be rapidly screened against the target protein using high-throughput molecular docking.
Modifications could include altering the N-acetyl group, replacing the valine side chain with other amino acid side chains, or changing the group attached to the second sulfur atom. The goal would be to find analogues with higher predicted binding affinities, improved selectivity, or more favorable electronic properties for the desired reaction. Promising candidates from the virtual screen can then be prioritized for synthesis and experimental testing.
Table 5: Illustrative Virtual Screening Results for Analogues of this compound
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Reactivity (HOMO-LUMO Gap, eV) |
| Parent | This compound | -7.8 | 5.3 |
| ANA-001 | N-propionyl instead of N-acetyl | -8.1 | 5.2 |
| ANA-002 | Leucine (B10760876) side chain instead of valine | -8.3 | 5.3 |
| ANA-003 | Phenylalanine side chain instead of valine | -7.5 | 5.1 |
| ANA-004 | Benzoyl group on sulfur instead of acetyl | -8.5 | 4.9 |
Pre Clinical Mechanistic Investigations of N Acetyl 3 Acetyldithio Valine in Biological Systems
In Vitro Cellular Models for Pathway Elucidation
Detailed studies on the effects of N-acetyl-3-(acetyldithio)valine in cell culture systems are necessary to understand its molecular interactions and downstream effects. Such studies would typically involve the analysis of specific biochemical markers, enzyme activities, and protein expression levels.
Cell Culture Studies on Specific Biochemical Markers
No published studies were identified that have investigated the effects of this compound on specific biochemical markers in cell culture models. Research in this area would be crucial to determine the compound's influence on cellular pathways, such as those involved in oxidative stress, inflammation, or apoptosis.
Enzyme Activity Assays and Protein Expression Analysis in Cellular Lysates
There is currently no available data from enzyme activity assays or protein expression analyses performed on cellular lysates treated with this compound. Such experiments would provide direct evidence of the compound's targets and its impact on cellular signaling and metabolic pathways.
In Vivo Animal Models for Mechanistic Exploration
Animal models are essential for understanding the physiological and potential therapeutic effects of a compound in a whole-organism context. These studies allow for the investigation of organ-specific effects, metabolic fate, and systemic responses.
Studies on Organ-Specific Biochemical Changes
No research has been published detailing the organ-specific biochemical changes induced by this compound in animal models. Such studies would be vital to identify target organs and understand the compound's biodistribution and localized effects.
Analysis of Metabolite Profiles in Biological Fluids and Tissues
Metabolomic analyses of biological fluids and tissues from animals treated with this compound have not been reported. These studies would be instrumental in identifying the metabolic products of the compound and understanding its biotransformation and clearance.
Investigation of Inter-Organ Communication and Systemic Effects
The systemic effects and any potential influence on inter-organ communication following the administration of this compound remain uninvestigated in animal models.
Future Research Directions and Unexplored Avenues for N Acetyl 3 Acetyldithio Valine
Integration with Systems Biology and Omics Approaches
A significant untapped area of research is the systematic study of N-acetyl-3-(acetyldithio)valine's influence on global cellular processes. While research has often focused on singular molecular interactions, a systems-level understanding is absent. Future investigations could employ a multi-omics approach to create a comprehensive picture of its biological impact. Transcriptomics (RNA-seq) could reveal how the compound alters gene expression profiles, while proteomics could identify changes in protein abundance and post-translational modifications, particularly those related to cellular redox states.
Furthermore, specialized techniques such as redox proteomics could identify specific proteins that form disulfide bonds with this compound, revealing its direct interaction partners within the cell. Metabolomics would complement this by mapping shifts in metabolic pathways. Integrating these large datasets would enable the construction of detailed network models, providing a holistic view of the compound's mechanism of action and predicting its effects across different cellular systems.
Advanced Material Science Applications of this compound Derivatives
The disulfide bond is a key functional group for creating dynamic and intelligent materials. digitellinc.com Future research could focus on synthesizing derivatives of this compound to be used as building blocks for advanced polymers. These materials could possess stimuli-responsive characteristics, leveraging the reversible nature of the disulfide bond. mdpi.com
For instance, incorporating this molecule into hydrogel networks could lead to materials for controlled drug delivery. acs.orgacs.org These hydrogels would be stable under normal physiological conditions but would disassemble and release their therapeutic cargo within the highly reducing environment inside a cell, where high concentrations of glutathione (B108866) would cleave the disulfide bonds. acs.org Another promising avenue is the development of self-healing materials, where the reversible cleavage and reformation of disulfide bonds could allow the material to repair damage. digitellinc.commdpi.com This dynamic chemistry offers a pathway to sustainable and smart materials with a wide range of applications. digitellinc.com
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the process of linking molecules to biomolecules like antibodies, is a cornerstone of modern biotechnology. Disulfide bonds are frequently used as cleavable linkers in antibody-drug conjugates (ADCs) and other targeted therapies. nih.govresearchgate.net The acetyldithio group of this compound presents an opportunity to develop novel and highly specific bioconjugation strategies.
Future work could focus on designing new chemical methods that allow for the site-specific attachment of this compound to proteins. nih.gov This could involve "disulfide bridging" techniques that staple the molecule across existing disulfide bonds in a protein, enhancing stability while providing a reactive handle. nih.gov Research into the kinetics and efficiency of these reactions would be critical. Furthermore, creating reversible immobilization systems where a biomolecule is attached to a solid support via a disulfide bond from a derivative of this compound could allow for the regeneration and reuse of biosensors and other platforms. nih.gov
Development of Advanced Probes for Cellular Imaging and Mechanistic Tracing
Fluorescent probes are invaluable tools for visualizing biological processes in living cells. nih.gov The disulfide bond of this compound makes it an ideal scaffold for creating redox-sensitive probes. nih.gov A probe could be designed by attaching a fluorophore (a light-emitting molecule) to one side of the disulfide and a quencher (a molecule that suppresses fluorescence) to the other.
In its intact state, the probe would not fluoresce. However, upon entering a cell and reacting with thiols like glutathione, the disulfide bond would break, separating the fluorophore from the quencher and "turning on" the fluorescence. nih.govnih.gov Such a probe would allow for real-time imaging of redox dynamics within different cellular compartments. nih.gov Advanced designs could enable the tracking of specific enzymatic activities or the release of hydrogen sulfide, providing powerful tools for studying cellular signaling and disease states. biorxiv.orgmdpi.com
Computational and Experimental Synergy for Deeper Mechanistic Understanding
To fully understand the interactions of this compound at a molecular level, a combined computational and experimental approach is essential. Computational methods like molecular dynamics (MD) simulations can predict how the molecule binds to the active sites of specific enzymes. nih.gov These simulations can model the conformational changes and energetic interactions that govern its biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-acetyl-3-(acetyldithio)valine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves modifying valine derivatives via acetylation and dithiolation. Critical parameters include:
- Temperature control (20–25°C) to prevent disulfide bond degradation.
- Use of anhydrous solvents (e.g., dimethylformamide) to avoid hydrolysis of acetyl groups.
- Stoichiometric precision in thiolating agents (e.g., dithiothreitol derivatives) to minimize byproducts.
- Post-synthesis purification via reverse-phase HPLC, as described for analogous N-acetylated amino acids .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm acetyl (δ 2.0–2.2 ppm) and dithio (δ 3.5–4.0 ppm) group placement.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the formula C₇H₁₂N₂O₄S (exact mass: 220.0463) .
- Infrared Spectroscopy (IR) : Identify S–S (500–540 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Storage : Maintain at –20°C under inert gas (argon) to prevent oxidation of dithio groups.
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential thiol reactivity, as advised for structurally similar hazardous compounds .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in S-nitrosylation-mediated biological pathways?
- Methodological Answer :
- In vitro assays : Treat plant or mammalian cell lines with the compound and monitor S-nitrosylation via biotin-switch assays.
- Seed germination studies : Apply 10–100 µM solutions to Arabidopsis thaliana mutants lacking nitric oxide synthase, referencing protocols for S-nitrosylation-triggered abscisic acid regulation .
- Quantitative PCR : Measure expression of stress-response genes (e.g., ABI5) to correlate activity with nitric oxide signaling.
Q. What strategies resolve contradictions in reported bioactivity across model systems (e.g., prokaryotic vs. eukaryotic)?
- Methodological Answer :
- Dose-response profiling : Test concentrations from 1 nM to 1 mM to identify system-specific thresholds.
- Redox environment modulation : Vary glutathione levels in media to assess dithiol-disulfide equilibrium effects.
- Comparative metabolomics : Use LC-MS/MS to track compound stability and metabolite formation in different organisms.
Q. How can kinetic studies elucidate the thiol-disulfide exchange mechanism of this compound?
- Methodological Answer :
- Stopped-flow spectroscopy : Monitor reaction rates with cysteine or glutathione at pH 7.4 (physiological conditions).
- Computational modeling : Apply density functional theory (DFT) to predict transition states and validate with experimental rate constants.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity for target proteins, as demonstrated for related acetylated thiol derivatives .
Analytical & Stability Considerations
Q. Which analytical techniques are optimal for assessing purity and stability in solution?
- Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradient (detection at 254 nm) to monitor degradation products.
- Cyclic voltammetry : Assess redox behavior to identify oxidation-prone conditions.
- Accelerated stability testing : Incubate at 4°C, 25°C, and 40°C for 72 hours, followed by LC-MS analysis to quantify degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
